p-Hydroxybenzalacetone

Description

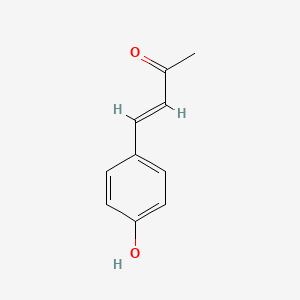

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-hydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNIKEFATSKIBE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062878, DTXSID201287493 | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22214-30-8, 3160-35-8 | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22214-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycinnamoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxybenzalacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Hydroxybenzalacetone: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Isolation

Abstract

p-Hydroxybenzalacetone, chemically known as (E)-4-(4-hydroxyphenyl)but-3-en-2-one, is a phenolic compound of significant interest in the fields of natural product chemistry, biotechnology, and drug development. It serves as a key intermediate in the biosynthesis of raspberry ketone, the characteristic aroma compound of raspberries (Rubus idaeus), and has been identified in various other plant species.[1] Furthermore, its synthesis by microbial systems has opened avenues for biotechnological production. This technical guide provides an in-depth exploration of the natural occurrence of p-hydroxybenzalacetone, its biosynthetic pathways in plants and microorganisms, and detailed protocols for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.

Introduction: Chemical Identity and Significance

p-Hydroxybenzalacetone (p-HBA) is an α,β-unsaturated ketone with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol .[1][2] Its structure comprises a 4-hydroxyphenyl group attached to the beta-carbon of a but-3-en-2-one moiety. This chemical architecture, particularly the presence of a phenolic hydroxyl group and a conjugated system, imparts significant reactivity and biological activity to the molecule.

The primary significance of p-HBA lies in its role as the direct precursor to 4-(4-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone.[1] The low natural abundance of raspberry ketone in fruits makes its direct extraction economically unviable, thus positioning p-HBA as a crucial target for both chemical and biological synthesis routes. Beyond its connection to flavor and fragrance, p-HBA itself has demonstrated biological activities, including antifungal properties.[3]

Table 1: Physicochemical Properties of p-Hydroxybenzalacetone

| Property | Value | Source(s) |

| IUPAC Name | (E)-4-(4-hydroxyphenyl)but-3-en-2-one | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.18 g/mol | [1][2] |

| CAS Number | 3160-35-8 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 104-109 °C | [1] |

| Solubility | Soluble in methanol | [1] |

Natural Occurrence and Sources

The presence of p-hydroxybenzalacetone has been confirmed in a variety of natural sources, spanning the plant and microbial kingdoms.

Plant Kingdom

The most well-documented natural source of p-HBA is the raspberry plant (Rubus idaeus), where it functions as an intermediate in the biosynthesis of raspberry ketone.[1] Its occurrence is not limited to the Rubus genus; it has also been identified in other plant species, notably within the Zingiberaceae family, including Alpinia blepharocalyx and Alpinia roxburghii.[1][2] The presence of p-HBA in these diverse plant families suggests a wider distribution of its biosynthetic machinery than initially presumed. In plants, p-HBA can also act as a phytoalexin, contributing to defense mechanisms against pathogens.[3]

Microbial Kingdom

While the occurrence of p-HBA in fungi is not well-documented, with reports primarily identifying its precursor, p-hydroxybenzaldehyde, in some phytopathogenic fungi, its synthesis by bacteria is established.[3] Certain bacterial species have been shown to produce p-HBA through an enzymatic aldol reaction. This microbial synthesis route is of significant industrial interest as a potential "natural" and sustainable method for producing raspberry ketone and its precursors.

Biosynthetic Pathways

The biosynthesis of p-hydroxybenzalacetone proceeds through distinct enzymatic pathways in plants and microorganisms, reflecting the convergent evolution of metabolic capabilities.

Plant Biosynthesis via the Phenylpropanoid Pathway

In plants, the biosynthesis of p-HBA originates from the phenylpropanoid pathway. The key enzymatic step is catalyzed by benzalacetone synthase (BAS) , a type III polyketide synthase.[1] The process can be summarized as follows:

-

Precursor Synthesis: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaric acid. This is then activated to its coenzyme A thioester, p-coumaroyl-CoA .

-

Condensation Reaction: Benzalacetone synthase catalyzes the decarboxylative condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA .[1]

-

Formation of p-HBA: This condensation reaction directly yields p-hydroxybenzalacetone.

-

Conversion to Raspberry Ketone: Subsequently, an NADPH-dependent benzalacetone reductase (BAR) reduces the α,β-unsaturated double bond of p-HBA to form raspberry ketone.[1]

The causality behind this pathway lies in the plant's need to produce a diverse array of secondary metabolites for defense, signaling, and aroma. The phenylpropanoid pathway is a central hub for generating precursors for flavonoids, lignins, and, in this case, important volatile compounds.

Caption: Biosynthesis of p-Hydroxybenzalacetone in Plants.

Microbial Biosynthesis via Aldol Condensation

In certain bacteria, p-HBA is synthesized through a different mechanism involving an aldol condensation reaction. The key enzyme in this process is 2-deoxy-D-ribose-5-phosphate aldolase (DERA) . The microbial pathway is as follows:

-

Substrate Provision: The bacterial cells are provided with the precursors p-hydroxybenzaldehyde and acetone .

-

Enzymatic Aldol Reaction: DERA catalyzes the aldol condensation between p-hydroxybenzaldehyde (the acceptor) and acetone (the donor).

-

Formation of p-HBA: This enzymatic reaction directly produces p-hydroxybenzalacetone.

This microbial pathway offers a simpler, one-step conversion from readily available precursors, making it an attractive option for industrial biotechnology. The choice of this pathway by microorganisms highlights their metabolic versatility and ability to perform complex organic reactions.

Caption: Microbial Biosynthesis of p-Hydroxybenzalacetone.

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols are designed to be self-validating, providing researchers with a robust framework for obtaining and verifying p-hydroxybenzalacetone from natural sources.

Extraction of Phenolic Compounds from Raspberry

This protocol is adapted from methods for extracting phenolic compounds from raspberries and can be optimized for the enrichment of p-hydroxybenzalacetone.

Step-by-Step Methodology:

-

Sample Preparation:

-

Start with fresh or frozen raspberries. Homogenize the fruit into a fine pulp using a blender.

-

Lyophilize (freeze-dry) the pulp to remove water, which can interfere with extraction efficiency.

-

-

Solvent Extraction:

-

Weigh the lyophilized raspberry powder.

-

Suspend the powder in 80% ethanol at a solid-to-liquid ratio of 1:15 (w/v).

-

For enhanced extraction, perform the extraction in an ultrasonic bath at 40-50°C for 50-60 minutes.[4] Ultrasonication facilitates cell wall disruption, improving solvent penetration and compound release.

-

Alternatively, macerate the sample with the solvent at room temperature with constant stirring for 24 hours.

-

-

Filtration and Concentration:

-

Separate the extract from the solid residue by vacuum filtration through a Büchner funnel.

-

Wash the residue with a small volume of the extraction solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of phenolic compounds.

-

-

Liquid-Liquid Partitioning (Optional, for enrichment):

-

Resuspend the concentrated aqueous extract in distilled water.

-

Perform successive extractions with ethyl acetate. p-Hydroxybenzalacetone, being moderately polar, will partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and concentrate to dryness.

-

Caption: Workflow for Extraction of Phenolic Compounds from Raspberries.

Isolation and Purification by Column Chromatography

This protocol outlines the purification of p-hydroxybenzalacetone from the crude extract using column chromatography.

Step-by-Step Methodology:

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.

-

Collect fractions of a consistent volume.

-

-

Fraction Analysis:

-

Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing the pure compound, as determined by TLC.

-

-

Final Purification:

-

Concentrate the combined pure fractions under reduced pressure.

-

If necessary, recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of p-hydroxybenzalacetone.

-

Characterization Techniques

The identity and purity of the isolated p-hydroxybenzalacetone should be confirmed using a combination of spectroscopic and analytical techniques.

Table 2: Spectroscopic Data for p-Hydroxybenzalacetone Characterization

| Technique | Expected Data | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons, and a methyl group. | [5] |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, vinylic carbons, and a methyl carbon. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 162, with characteristic fragmentation patterns. | [2] |

| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. | [6] |

| UV-Visible Spectroscopy | Absorption maxima characteristic of the conjugated phenolic system. | [6] |

Detailed NMR Assignments (Predicted and Literature-Based):

-

¹H NMR (in CDCl₃, δ in ppm): ~7.5 (d, 2H, aromatic), ~6.9 (d, 2H, aromatic), ~7.4 (d, 1H, vinylic), ~6.6 (d, 1H, vinylic), ~2.4 (s, 3H, methyl).

-

¹³C NMR (in CDCl₃, δ in ppm): ~198 (C=O), ~160 (C-OH), ~145 (vinylic CH), ~130 (aromatic CH), ~127 (aromatic C), ~125 (vinylic CH), ~116 (aromatic CH), ~27 (CH₃).

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Conclusion and Future Perspectives

p-Hydroxybenzalacetone stands as a molecule of considerable scientific and commercial interest. Its established presence in various plant species and its amenability to microbial synthesis provide diverse avenues for its production. The detailed understanding of its biosynthetic pathways is paving the way for metabolic engineering approaches to enhance yields in both plant and microbial hosts. The protocols outlined in this guide offer a robust foundation for researchers to extract, isolate, and characterize this compound, facilitating further investigations into its biological activities and potential applications in the pharmaceutical, food, and cosmetic industries. Future research should focus on exploring its full range of biological activities, optimizing its production through synthetic biology, and discovering its potential presence in a wider array of natural sources, including the fungal kingdom.

References

-

PubChem. (n.d.). p-Hydroxybenzalacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

IMA Fungus. (2025, March 7). Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Isolation of Phenolic Compounds from Raspberry Based on Molecular Imprinting Techniques and Investigation of Their Anti-Alzheimer's Disease Properties. Retrieved from [Link]

-

MDPI. (n.d.). Metabolites Produced by Fungi against Fungal Phytopathogens: Review, Implementation and Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of 1 H-NMR and 13 C-NMR dibenzalacetone. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Extraction of Phenolic Compounds from Raspberry Press Cake. Retrieved from [Link]

-

ResearchGate. (2022, November 29). Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities. Retrieved from [Link]

-

PubMed. (1991, September 15). NMR studies on p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens and salicylate hydroxylase from Pseudomonas putida. Retrieved from [Link]

-

MDPI. (2023, August 29). An Integrated Extraction–Purification Process for Raspberry Leaf Polyphenols and Their In Vitro Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

-

PubMed Central. (2021, September 28). Phytopathogenic Fungi and Toxicity. Retrieved from [Link]

-

Wiley Online Library. (2011, August 7). Phenolic Content and Antioxidant Activity of Raspberry and Blackberry Cultivars. Retrieved from [Link]

-

NIST. (n.d.). 1-(4-Hydroxybenzylidene)acetone. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

-

PubMed. (1989, September). Reaction of dibenzalacetone with hydroxylamine hydrochloride under phase-transfer conditions. 1 H and 13 C 2D NMR structural elucidation of the products. Retrieved from [Link]

-

Electronic Journal of Biotechnology. (n.d.). Phenolic antioxidants extraction from raspberry wastes assisted by-enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR data of benzalacetone and its derivatives. Retrieved from [Link]

Sources

- 1. p-Hydroxybenzalacetone|High Purity [benchchem.com]

- 2. p-Hydroxybenzalacetone | C10H10O2 | CID 796857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Phenolic antioxidants extraction from raspberry wastes assisted by-enzymes | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Hydroxybenzylidene)acetone [webbook.nist.gov]

Introduction: The Significance of a C6-C4 Phenylbutanoid Precursor

An In-depth Technical Guide to the Biosynthesis of 4-Hydroxybenzalacetone in Plants

For Researchers, Scientists, and Drug Development Professionals

Within the vast and complex world of plant secondary metabolism, the phenylpropanoid pathway stands out as a foundational source of thousands of specialized compounds.[1][2] These molecules, ranging from structural polymers like lignin to pigments and defense compounds, are crucial for plant survival and interaction with the environment.[1][3] A key branch of this pathway leads to the formation of phenylbutanoids, a class of compounds characterized by a C6-C4 skeleton. At the heart of this branch lies 4-hydroxybenzalacetone (also known as p-hydroxybenzalacetone), a pivotal intermediate.

4-Hydroxybenzalacetone is most notably recognized as the direct precursor to 4-(4-hydroxyphenyl)-butan-2-one, or raspberry ketone, the compound responsible for the characteristic aroma of raspberries.[4][5] The high value of natural raspberry ketone in the flavor, fragrance, and cosmetic industries has driven significant research into its biosynthesis, placing 4-hydroxybenzalacetone and its enzymatic origin under the scientific spotlight.[6][7] Understanding this pathway is not merely an academic exercise; it provides the fundamental knowledge required for metabolic engineering and the development of biotechnological production platforms for high-value natural products.[8]

This guide provides a detailed exploration of the 4-hydroxybenzalacetone biosynthetic pathway, from its origins in primary metabolism to the specific enzymatic reactions that forge its structure. We will delve into the catalytic mechanisms, the experimental methodologies used to elucidate the pathway, and the regulatory nuances that govern its activity in plants.

Part 1: The Core Biosynthetic Pathway

The synthesis of 4-hydroxybenzalacetone is a multi-step enzymatic cascade that begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The overall process can be divided into two major stages: the general phenylpropanoid pathway that generates a key activated intermediate, and the specific condensation reaction that forms the C6-C4 backbone.

Stage 1: The General Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

This initial sequence of three enzymatic reactions is central to nearly all phenylpropanoid-derived compounds in plants.[2][9] Its function is to convert L-phenylalanine into the high-energy thioester, p-coumaroyl-CoA, which serves as a critical branching point for numerous metabolic fates.[1][10]

-

Phenylalanine Ammonia-Lyase (PAL): The gateway enzyme, PAL, catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This step is a crucial regulatory point, channeling carbon from primary metabolism into the vast network of secondary metabolic pathways.[3][11]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates the C4 position of the aromatic ring of cinnamic acid to yield p-coumaric acid.[1][2]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction. The resulting product, p-coumaroyl-CoA, is the activated precursor essential for the subsequent condensation step.[7][10][12]

Caption: Formation of 4-Hydroxybenzalacetone via BAS.

Structural Determinants of BAS vs. Chalcone Synthase (CHS): The functional divergence between BAS and the closely related Chalcone Synthase (CHS) is a prime example of how subtle changes in active-site architecture can lead to different products. CHS, the archetypal Type III PKS, catalyzes three sequential condensations of malonyl-CoA with p-coumaroyl-CoA to produce a C6-C3-C6 chalcone scaffold. [4]Structural studies have revealed that the substitution of conserved "gatekeeper" phenylalanine residues in the CHS active site with smaller residues like leucine in BAS creates a smaller active-site cavity. [4][13]This steric hindrance prevents the iterative addition of further malonyl-CoA units, terminating the reaction after a single condensation and leading to the formation of the diketide benzalacetone. [4] Interestingly, some plants, like raspberry (Rubus idaeus), possess bifunctional enzymes that exhibit both BAS and CHS activity. [14][15][16][17]The product specificity of these enzymes can be pH-dependent, yielding 4-hydroxybenzalacetone at higher pH values and naringenin chalcone at lower pH. [16][17]

Part 2: Methodologies for Pathway Elucidation

Identifying and characterizing the genes and enzymes of a specialized metabolic pathway like that of 4-hydroxybenzalacetone requires a multi-faceted approach, combining modern genomics with classical biochemistry. The causality behind these experimental choices is to build a chain of evidence from gene expression correlation to definitive in vitro enzymatic function.

A. Gene Discovery and Functional Genomics

The primary challenge is to identify the specific gene encoding the enzyme responsible for a given metabolic step from thousands of possibilities.

Experimental Choice: Integrated 'Omics' Approach The rationale for using an integrated transcriptomics and metabolomics approach is based on the principle that genes involved in a common pathway are often co-regulated and their expression patterns should correlate with the accumulation of the pathway's products. [18][19][20]This is a powerful hypothesis-generating tool for pinpointing candidate genes. [21] Protocol 1: Gene Co-Expression Network Analysis for Candidate Identification

-

Sample Collection: Collect plant tissues known to produce the target metabolite (e.g., raspberry fruit at different developmental stages) and subject them to RNA sequencing (RNA-Seq) to generate transcriptome data and metabolite profiling via LC-MS.

-

Data Processing: Process RNA-Seq data to obtain gene expression counts (e.g., Transcripts Per Million - TPM). Process metabolomics data to quantify the abundance of 4-hydroxybenzalacetone and related phenylpropanoids. [22]3. Network Construction: Utilize algorithms like Weighted Gene Co-expression Network Analysis (WGCNA) to identify modules of genes with highly correlated expression patterns across the samples. [23]4. Candidate Prioritization: Identify the module whose overall expression pattern (eigengene) correlates most strongly with the accumulation of 4-hydroxybenzalacetone. Within this module, prioritize candidate genes annotated as Type III Polyketide Synthases or Chalcone Synthase-like proteins for further functional characterization. [20]

Caption: Workflow for co-expression based gene discovery.

B. Biochemical Characterization

Once candidate genes are identified, their precise enzymatic function must be validated.

Experimental Choice: Heterologous Expression and In Vitro Assay This is the gold standard for confirming enzyme function. Expressing the plant gene in a microbial host like Escherichia coli allows for the production of large quantities of pure, active enzyme, free from the complex metabolic background of the plant cell. [7][24][14]This enables definitive testing of its substrate specificity and product formation.

Protocol 2: Recombinant BAS Expression and Activity Assay

-

Cloning: Amplify the full-length coding sequence of the candidate BAS gene from plant cDNA and clone it into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His).

-

Expression: Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture and induce protein expression with IPTG.

-

Purification: Lyse the bacterial cells and purify the recombinant protein using Immobilized Metal Affinity Chromatography (IMAC) via the His-tag. Dialyze the purified protein into a stable storage buffer. 4. Enzyme Assay Setup: Prepare a reaction mixture containing:

-

Reaction and Analysis: Initiate the reaction by adding the enzyme and incubate at a suitable temperature (e.g., 30-40°C). [10]Stop the reaction (e.g., by adding acid and extracting with ethyl acetate). Analyze the reaction products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum to an authentic 4-hydroxybenzalacetone standard.

-

Kinetic Analysis: To determine the enzyme's efficiency, perform assays with varying substrate concentrations to calculate Michaelis-Menten kinetic parameters (KM and kcat). [4] Table 1: Kinetic Properties of Benzalacetone Synthase (BAS)

| Enzyme Source | Substrate | KM (µM) | kcat (min-1) | Reference |

| Rheum palmatum (RpBAS) | 4-Coumaroyl-CoA | 10.0 | 1.79 | [4] |

| Rheum palmatum (RpBAS) | Malonyl-CoA | 23.3 | 1.78 | [4] |

C. In Planta Metabolite Quantification

Experimental Choice: Targeted Metabolomics via LC-MS/MS To understand the pathway's activity within the plant, precise quantification of its intermediates and end products is necessary. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity, allowing for accurate measurement of low-abundance metabolites even in complex biological extracts. [25] Protocol 3: Phenylpropanoid Profiling in Plant Tissues

-

Sample Preparation: Flash-freeze collected plant tissue in liquid nitrogen to quench metabolic activity. Homogenize the tissue and extract metabolites using a suitable solvent (e.g., 80% methanol). Vortexing at elevated temperatures (e.g., 65°C) can enhance the extraction of more hydrophobic phenylpropanoids. [25]2. Chromatographic Separation: Inject the clarified extract onto a reversed-phase LC column (e.g., C18). Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid) to separate the compounds based on their hydrophobicity.

-

MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each target analyte (e.g., p-coumaric acid, 4-hydroxybenzalacetone), pre-determine a specific precursor ion and one or more product ions. This highly specific fragmentation pattern allows for accurate quantification with minimal interference from the matrix.

-

Quantification: Generate a standard curve using authentic standards for each compound to be quantified. Calculate the concentration of each metabolite in the plant tissue based on this calibration.

Conclusion: A Pathway Primed for Engineering

The biosynthesis of 4-hydroxybenzalacetone represents a fascinating and economically important branch of the plant phenylpropanoid pathway. Its production is elegantly controlled by the Type III PKS, Benzalacetone Synthase, whose functional specificity is determined by subtle yet critical variations in its active site architecture compared to the ubiquitous Chalcone Synthase.

The elucidation of this pathway has been made possible by a powerful combination of functional genomics, which identifies candidate genes, and rigorous biochemical characterization, which confirms their function. The detailed protocols and methodologies outlined in this guide provide a framework for researchers to investigate this and other specialized metabolic pathways. For professionals in drug development and biotechnology, a deep understanding of the enzymatic steps and regulatory controls of the 4-hydroxybenzalacetone pathway is the foundation for designing rational metabolic engineering strategies. By harnessing this knowledge, it is possible to engineer microbial or plant systems for the sustainable, high-yield production of raspberry ketone and other valuable phenylbutanoids. [5][7][26]

References

-

Using Gene Expression to Study Specialized Metabolism—A Practical Guide - Frontiers. Available at: [Link]

-

Morita, H., Shimokawa, Y., Tanio, M., Kato, R., Noguchi, H., Sugio, S., Kohno, T., & Abe, I. (2010). A structure-based mechanism for benzalacetone synthase from Rheum palmatum. Proceedings of the National Academy of Sciences, 107(2), 669-673. Available at: [Link]

-

Goossens, A., Häkkinen, S. T., Laakso, I., Seppänen-Laakso, T., Biondi, S., De Sutter, V., Lammertyn, F., Nuutila, A. M., Söderlund, H., Zabeo, D., Inzé, D., & Oksman-Caldentey, K. M. (2003). A functional genomics approach toward the understanding of secondary metabolism in plant cells. Proceedings of the National Academy of Sciences, 100(14), 8595-8600. Available at: [Link]

-

Production route of raspberry ketone (RK) from glucose, and fatty acids... - ResearchGate. Available at: [Link]

-

Characterization of chalcone synthase genes in red raspberry cultivar (rubus idaeus) - STAX. Available at: [Link]

-

Spicer, R., O'Connell, S., Winters, M., & Screen, S. (2021). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Synthetic Biology, 6(1), ysab021. Available at: [Link]

-

Wang, C., Yuan, C., Li, C., & Zheng, P. (2019). Construction of synthetic pathways for raspberry ketone production in engineered Escherichia coli. Applied Microbiology and Biotechnology, 103(10), 4043-4052. Available at: [Link]

-

Engineering the raspberry ketone biosynthetic pathway in S. cerevisiae.... - ResearchGate. Available at: [Link]

-

Morita, H., Shimokawa, Y., Tanio, M., Kato, R., Noguchi, H., Sugio, S., Kohno, T., & Abe, I. (2010). A structure-based mechanism for benzalacetone synthase from Rheum palmatum. Proceedings of the National Academy of Sciences of the United States of America, 107(2), 669–673. Available at: [Link]

-

Abe, I., & Morita, H. (2010). Benzalacetone Synthase. Frontiers in Plant Science, 1, 145. Available at: [Link]

-

Benzalacetone Synthase - ResearchGate. Available at: [Link]

-

Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed. Available at: [Link]

-

Park, S. H., Kim, H. U., & Lee, S. Y. (2022). Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism. Frontiers in Bioengineering and Biotechnology, 10, 837854. Available at: [Link]

-

Van de Wouwer, D., Vanholme, R., & Boerjan, W. (2017). Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (120), 55233. Available at: [Link]

-

Zheng, D., & Hrazdina, G. (2008). Molecular and biochemical characterization of benzalacetone synthase and chalcone synthase genes and their proteins from raspberry (Rubus idaeus L.). Archives of biochemistry and biophysics, 470(2), 139–145. Available at: [Link]

-

Morita, H., Shimokawa, Y., Tanio, M., Kato, R., Noguchi, H., Sugio, S., Kohno, T., & Abe, I. (2010). A structure-based mechanism for benzalacetone synthase from Rheum palmatum. Proceedings of the National Academy of Sciences of the United States of America, 107(2), 669-673. Available at: [Link]

-

Ninkuu, V., Zhang, L., Wang, J., & Adu-Gyamfi, E. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Functional & integrative genomics, 24(1), 106. Available at: [Link]

-

Molecular and biochemical characterization of benzalacetone synthase and chalcone synthase genes and their proteins from raspberry (Rubus idaeus L.) - ResearchGate. Available at: [Link]

-

Rizza, A., D'Amelia, V., Aversano, R., Batelli, G., Conicella, C., & Carputo, D. (2017). Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions. Frontiers in plant science, 8, 1859. Available at: [Link]

-

Phenylpropanoid pathway and related metabolites. (A) Heatmap showing... - ResearchGate. Available at: [Link]

-

A bifunctional type III polyketide synthase from raspberry (Rubus idaeus L.) with both chalcone synthase and benzalacetone synthase activity - ResearchGate. Available at: [Link]

-

Approaches for plant biosynthetic pathway discovery. Physical... - ResearchGate. Available at: [Link]

-

Levels of metabolites involved in the phenylpropanoid pathway. Relative... - ResearchGate. Available at: [Link]

-

A bifunctional type III polyketide synthase from raspberry (Rubus idaeus L.) with both chalcone synthase and benzalacetone synthase activity. - CABI Digital Library. Available at: [Link]

-

Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. Available at: [Link]

-

The ease and complexity of identifying and using specialized metabolites for crop engineering - PMC. Available at: [Link]

-

Selectivity Engineering in One Pot Synthesis of Raspberry Ketone: Crossed Aldol Condensation of p‐Hydroxybenzaldehyde and Acetone and Hydrogenation over Novel Ni/Zn‐La Mixed Oxide - ResearchGate. Available at: [Link]

-

Biosynthesis Pathways and Regulation Mechanism of Plants Secondary Metabolites - MDPI. Available at: [Link]

-

Global gene expression and secondary metabolite changes in Arabidopsis thaliana ABI4 over-expression lines | Request PDF - ResearchGate. Available at: [Link]

-

Medema, M. H., & Osbourn, A. (2016). Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways. Natural product reports, 33(8), 951–962. Available at: [Link]

-

Metabolic profiling and expression analysis of key genetic factors in the biosynthetic pathways of antioxidant metabolites in mungbean sprouts - Frontiers. Available at: [Link]

-

Biocatalytic Strategies for the Asymmetric Synthesis of ??-Hydroxy Ketones - ResearchGate. Available at: [Link]

-

Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Available at: [Link]

-

High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Synthetic. Available at: [Link]

-

Synthesis of benzalacetone/raspberry ketone by chalcone synthase - Research@WUR. Available at: [Link]

-

Abe, I., Takahashi, Y., Morita, H., & Noguchi, H. (2001). Benzalacetone synthase. A novel polyketide synthase that plays a crucial role in the biosynthesis of phenylbutanones in Rheum palmatum. The FEBS journal, 268(11), 3354–3359. Available at: [Link]

-

The Phenylpropanoid Case – It Is Transport That Matters - Frontiers. Available at: [Link]

-

Microbial production of 4-hydroxybenzylidene acetone, the direct precursor of raspberry ketone - PubMed. Available at: [Link]

-

The Phenylpropanoid Case – It Is Transport That Matters - PMC - PubMed Central. Available at: [Link]

-

Schema of the Phenylpropanoid Biosynthesis Pathway, Highlighting... - ResearchGate. Available at: [Link]

-

Review of dibenzalacetone synthesis and its biological activities. Available at: [Link]

-

Engineering biosynthetic enzymes for industrial natural product synthesis - RSC Publishing. Available at: [Link]

-

EC 2.3.1.212 - IUBMB Nomenclature. Available at: [Link]

-

benzalacetone biosynthesis. Available at: [Link]

-

The results of synthesis benzalacetone and its derivatives. - ResearchGate. Available at: [Link]

-

Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives - Journal of Physical Science. Available at: [Link]

Sources

- 1. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzalacetone Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Construction of synthetic pathways for raspberry ketone production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering biosynthetic enzymes for industrial natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 10. Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular and biochemical characterization of benzalacetone synthase and chalcone synthase genes and their proteins from raspberry (Rubus idaeus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]

- 19. The ease and complexity of identifying and using specialized metabolites for crop engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Benzalacetone synthase. A novel polyketide synthase that plays a crucial role in the biosynthesis of phenylbutanones in Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

p-Hydroxybenzalacetone mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of p-Hydroxybenzalacetone in Biological Systems

Foreword: Unraveling the Multifaceted Role of a Phenolic Ketone

p-Hydroxybenzalacetone (4-(4-hydroxyphenyl)but-3-en-2-one), a phenolic compound belonging to the chalcone family, stands as a molecule of significant interest at the intersection of natural product chemistry, pharmacology, and drug development.[1][2] While it serves as a well-known biosynthetic precursor to raspberry ketone, the compound responsible for the characteristic aroma of raspberries, its intrinsic biological activities are compelling and warrant a deeper investigation.[3][4] This guide moves beyond its role as an intermediate to provide a detailed exploration of its mechanisms of action within biological systems. As researchers and drug development professionals, understanding these core mechanisms is paramount for harnessing its therapeutic potential.

This document is structured to provide a logical, in-depth narrative, beginning with the molecule's fundamental properties and progressively delving into its complex interactions with cellular machinery. We will explore its potent antioxidant and anti-inflammatory roles, touch upon its emerging anticancer activities, and provide validated experimental protocols to empower researchers in their own investigations.

Molecular Profile and Bio-reactivity of p-Hydroxybenzalacetone

p-Hydroxybenzalacetone (p-HBA) is structurally defined by a 4-hydroxyphenyl group linked to a but-3-en-2-one backbone.[2][5] This arrangement, featuring an α,β-unsaturated ketone system, is critical to its biological function. This structural motif renders the β-carbon electrophilic, making it a potent Michael acceptor susceptible to nucleophilic attack from biological thiols, such as the cysteine residues in proteins.[1] This reactivity is a cornerstone of its ability to modulate cellular signaling pathways.

Furthermore, the phenolic hydroxyl group is a key contributor to its antioxidant properties, enabling it to donate a hydrogen atom to neutralize free radicals.[3][6] The interplay between the Michael acceptor functionality and the radical-scavenging hydroxyl group underpins the compound's diverse bioactivities.

| Property | Value | Source |

| IUPAC Name | (E)-4-(4-hydroxyphenyl)but-3-en-2-one | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][7] |

| Molecular Weight | 162.18 g/mol | [1][2] |

| CAS Number | 3160-35-8 | [1][7] |

| Appearance | Yellow Solid | [8] |

| Key Features | α,β-unsaturated ketone, Phenolic hydroxyl group | [1][3] |

Core Mechanism of Action I: Antioxidant and Cytoprotective Effects via Nrf2 Activation

A primary and extensively documented activity of p-HBA is its capacity to mitigate oxidative stress. Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegeneration and ischemia-reperfusion injury.[9][10]

p-HBA combats oxidative stress through a dual approach:

-

Direct Radical Scavenging: The phenolic hydroxyl group allows for the direct neutralization of free radicals.[3] Studies have demonstrated that p-HBA and its derivatives are effective scavengers, with activity shown to be more potent than the vitamin E analog, Trolox, in certain assays.[11][12] The electron-donating nature of the hydroxyl substituent enhances this potency.[11][12]

-

Upregulation of Endogenous Antioxidant Defenses: More significantly, p-HBA activates the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is the master regulator of cellular redox homeostasis.[9][10]

The Nrf2 Activation Pathway:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like p-HBA can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO-1)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione Peroxidase (GPx)

This orchestrated upregulation of the cell's own defense machinery provides a robust and lasting protection against oxidative insults.[9][10] This mechanism is central to the observed protective effects of p-HBA against cerebral and renal ischemia-reperfusion injury, where it has been shown to reduce infarct size and mitigate cellular damage.[1][3]

Caption: Nrf2 activation pathway by p-Hydroxybenzalacetone.

Core Mechanism of Action II: Attenuation of Inflammatory Signaling

Chronic inflammation is a critical component of many diseases, from arthritis to cancer and neurodegeneration. The anti-inflammatory properties of p-HBA are primarily linked to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] The NF-κB pathway is a central hub for inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[14][15]

Structurally related compounds have demonstrated potent inhibition of this pathway.[15][16] p-HBA is thought to act by:

-

Inhibiting IκBα Phosphorylation: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the IKK complex to phosphorylate IκBα, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. p-HBA can inhibit the IKK complex, preventing IκBα phosphorylation and degradation, thereby trapping NF-κB in the cytoplasm.

-

Modulating Upstream Signals: p-HBA can also reduce the levels of intracellular ROS, which are known activators of the NF-κB pathway.[15]

By suppressing NF-κB activation, p-HBA effectively downregulates the production of key inflammatory mediators, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Inducible Nitric Oxide Synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

Caption: NF-κB pathway inhibition by p-Hydroxybenzalacetone.

Emerging Research: Anticancer Potential

While research is less mature in this area, preliminary studies on p-HBA and structurally similar compounds suggest potential cytotoxic and pro-apoptotic activities against various cancer cell lines.[3] The proposed mechanisms are multifaceted and likely involve:

-

Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of many chemotherapeutic agents. Phenolic compounds can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspase enzymes.[3]

-

Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur through halting the cell cycle at various checkpoints.

-

Synergy with Oxidative Stress: While a potent antioxidant in healthy cells, in the pro-oxidant environment of a tumor, p-HBA might exacerbate ROS levels beyond a tolerable threshold, selectively inducing cancer cell death.

Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in its anticancer effects.

Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described above, a series of well-established in vitro assays are essential. The following protocols provide a self-validating framework for researchers.

Protocol 5.1: Assessment of Antioxidant Activity (DPPH Assay)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to measure the direct radical-scavenging ability of a compound. DPPH is a stable free radical that absorbs light at ~517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced and the solution loses its violet color. The degree of discoloration is directly proportional to the scavenging activity.

Methodology:

-

Preparation: Prepare a stock solution of p-HBA in methanol or DMSO. Prepare a working solution of DPPH in methanol (typically ~0.1 mM).

-

Reaction: In a 96-well plate, add 100 µL of various concentrations of p-HBA to the wells. Add 100 µL of the DPPH working solution to each well. Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (methanol/DMSO vehicle).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Analysis: Plot the % scavenging against the concentration of p-HBA to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 5.2: Investigating Anti-inflammatory Effects in Macrophages

Causality: This workflow validates the suppression of the NF-κB pathway by measuring its downstream products (nitric oxide and pro-inflammatory cytokines) in a relevant cell model, such as RAW 264.7 murine macrophages, stimulated with LPS.

Caption: Workflow for testing p-HBA anti-inflammatory effects.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability/Griess, 6-well for protein analysis) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of p-HBA. Incubate for 1-2 hours. A vehicle control (DMSO) must be included.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours for cytokine release).

-

Nitric Oxide Measurement (Griess Assay): Collect the supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): Use the collected supernatant with commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

-

Protein Analysis (Western Blot): Wash the cells with cold PBS and lyse them with RIPA buffer. Quantify protein concentration using a BCA assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of p65 and IκBα, as well as iNOS and COX-2. Use an appropriate loading control (e.g., β-actin or GAPDH).

-

Viability Control (MTT Assay): In a parallel plate, perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Summary and Future Perspectives

p-Hydroxybenzalacetone is a bioactive compound with a well-defined mechanistic framework centered on the modulation of two critical cellular signaling pathways: Nrf2 and NF-κB. Its ability to simultaneously bolster antioxidant defenses and suppress inflammatory responses makes it an attractive candidate for further investigation in diseases with underlying oxidative stress and inflammatory pathologies.

Future research should focus on:

-

In Vivo Validation: Translating the in vitro findings into preclinical animal models of inflammatory diseases, neurodegeneration, and cancer.

-

Target Deconvolution: Identifying the specific protein targets with which p-HBA directly interacts via Michael addition to understand its selectivity.

-

Pharmacokinetic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) profile to assess its drug-like properties.

-

Structural Optimization: Synthesizing derivatives to enhance potency, selectivity, and pharmacokinetic properties.

By continuing to build upon this foundational mechanistic understanding, the scientific community can unlock the full therapeutic potential of this versatile natural product scaffold.

References

-

Miyake, T., et al. (2005). Antioxidant effects of hydroxybenzalacetones on peroxynitrite-induced lipid peroxidation in red blood cell membrane ghost and SOS response in Salmonella typhimurium TA4107/pSK1002. Chemical & Pharmaceutical Bulletin, 53(8), 1003-1005. Retrieved from [Link]

-

p-Hydroxybenzalacetone. (n.d.). PubChem. Retrieved from [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]

-

El-Sayed, N. K., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 649871. Retrieved from [Link]

-

Handayani, S., et al. (2023). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. Jurnal Kimia Valensi, 9(1). Retrieved from [Link]

-

Sapkale, P. N., et al. (2016). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Der Pharma Chemica, 8(19), 32-38. Retrieved from [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

-

p-Hydroxybenzalacetone. (n.d.). Foodb.ca. Retrieved from [Link]

-

Duan, R., et al. (2024). p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway. Phytomedicine, 133, 155941. Retrieved from [Link]

-

Bagheri, V., et al. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 13(4), 457. Retrieved from [Link]

-

Lim, H. S., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]

-

Bagheri, V., et al. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. PubMed. Retrieved from [Link]

-

Ryan, J., et al. (2018). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity, 2018, 8213685. Retrieved from [Link]

-

El-Sayed, N. K., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers Media S.A.. Retrieved from [Link]

-

1-(4-Hydroxybenzylidene)acetone. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-(4-Hydroxybenzylidene)acetone. (n.d.). NIST WebBook, UV/Visible spectrum. Retrieved from [Link]

Sources

- 1. p-Hydroxybenzalacetone | High-Purity Research Compound [benchchem.com]

- 2. p-Hydroxybenzalacetone | C10H10O2 | CID 796857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Hydroxybenzalacetone|High Purity [benchchem.com]

- 4. Buy p-Hydroxybenzalacetone (EVT-7909594) | 22214-30-8 [evitachem.com]

- 5. sci-toys.com [sci-toys.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Hydroxybenzylidene)acetone [webbook.nist.gov]

- 8. 4-Hydroxybenzylideneacetone | 3160-35-8 [chemicalbook.com]

- 9. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant effects of hydroxybenzalacetones on peroxynitrite-induced lipid peroxidation in red blood cell membrane ghost and SOS response in Salmonella typhimurium TA4107/pSK1002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Hydroxybenzalacetone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxybenzalacetone, a phenolic compound belonging to the chalcone family, is a molecule of significant interest in synthetic chemistry and drug discovery. This comprehensive technical guide provides an in-depth exploration of its fundamental chemical identifiers, physicochemical properties, and safety considerations. Furthermore, this document details a robust, field-proven protocol for its synthesis via Claisen-Schmidt condensation and subsequent purification. A thorough analytical characterization, including theoretical discussions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is presented to ensure unambiguous identification and quality control. This guide is intended to serve as a critical resource for researchers and professionals engaged in the synthesis, manipulation, and application of this versatile chemical entity.

Core Chemical Identity

p-Hydroxybenzalacetone, systematically named (E)-4-(4-hydroxyphenyl)but-3-en-2-one, is a well-characterized organic compound. Its unique structure, featuring a hydroxylated phenyl group conjugated to an α,β-unsaturated ketone, underpins its chemical reactivity and biological activity.

| Identifier | Value | Source(s) |

| CAS Number | 3160-35-8 | [1][2][3][4][5] |

| IUPAC Name | (E)-4-(4-hydroxyphenyl)but-3-en-2-one | [1][2] |

| Chemical Formula | C₁₀H₁₀O₂ | [1][6][7] |

| Molecular Weight | 162.19 g/mol | [1][5][7] |

| Canonical SMILES | CC(=O)C=CC1=CC=C(C=C1)O | [1][6][8] |

| InChI Key | OCNIKEFATSKIBE-NSCUHMNNSA-N | [1][7][8] |

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of p-hydroxybenzalacetone is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow crystalline powder/solid | [5][9] |

| Melting Point | 104-111 °C | [5][6][10] |

| Boiling Point | 318.1 ± 17.0 °C (Predicted) | [5] |

| Solubility | Soluble in methanol. Optimally soluble in aqueous solvents. | [5][6] |

| pKa | 9.88 ± 0.26 (Predicted) | [5] |

Safety and Handling

p-Hydroxybenzalacetone is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[11]

Synthesis and Purification: A Validated Protocol

The most common and reliable method for the synthesis of p-hydroxybenzalacetone is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between p-hydroxybenzaldehyde and acetone.[1] This reaction is typically base-catalyzed.

Claisen-Schmidt Condensation Workflow

References

- 1. p-Hydroxybenzalacetone | High-Purity Research Compound [benchchem.com]

- 2. p-Hydroxybenzalacetone | C10H10O2 | CID 796857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. p-Hydroxybenzalacetone|High Purity [benchchem.com]

- 7. 3160-35-8 CAS MSDS (4-Hydroxybenzylideneacetone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]

- 9. 4-Hydroxybenzylideneacetone | 3160-35-8 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. echemi.com [echemi.com]

Biological activity of p-Hydroxybenzalacetone and its derivatives

An In-Depth Technical Guide to the Biological Activity of p-Hydroxybenzalacetone and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the multifaceted biological activities of p-Hydroxybenzalacetone (p-HBA) and its structurally related derivatives. As a member of the chalcone family, p-HBA possesses a characteristic α,β-unsaturated ketone system and a phenolic hydroxyl group, which are pivotal to its diverse pharmacological profile.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, experimental validation protocols, and structure-activity relationships that underpin the therapeutic potential of these compounds.

Core Chemistry and Synthesis

p-Hydroxybenzalacetone, chemically known as 4-(4-hydroxyphenyl)but-3-en-2-one, is a phenolic polyketide.[2] Its structure makes it a potent Michael acceptor, allowing for interaction with biological nucleophiles, a key feature in its mechanism of action.[1]

The primary synthesis route for p-HBA and its derivatives is a base-catalyzed crossed aldol condensation (Claisen-Schmidt condensation) between a substituted 4-hydroxybenzaldehyde and acetone.[1][2][3] The reaction conditions, including the choice of catalyst (e.g., sodium hydroxide, piperidine) and solvent, are critical for optimizing the yield and purity of the final product.[1][4] p-HBA also serves as a natural biosynthetic intermediate for raspberry ketone, a significant aroma compound.[2]

Antioxidant and Cytoprotective Activities

The antioxidant capacity of p-HBA and its derivatives is a cornerstone of their biological activity, primarily attributed to the phenolic hydroxyl group which can readily donate a hydrogen atom to neutralize free radicals.[2]

Mechanism of Action: Nrf2/ARE Pathway Activation

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5][6] Oxidative stress or the presence of electrophilic compounds like p-HBA can induce a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[5][7] This transcriptional activation leads to the upregulation of a suite of phase II detoxification and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[5][8]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, rapid, and simple spectrophotometric method to evaluate the free radical scavenging capacity of a compound.[9][10][11]

Principle: The stable DPPH free radical has a deep violet color with a maximum absorbance around 517 nm.[9][11] When an antioxidant donates a hydrogen atom or an electron, the DPPH is reduced to its non-radical form, DPPH-H, resulting in a color change to pale yellow. The decrease in absorbance is proportional to the antioxidant activity.[9]

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Working Solution (0.1 mM): Dissolve a calculated amount of DPPH powder in a suitable solvent like methanol or ethanol. This solution should be prepared fresh daily and kept protected from light. The absorbance at 517 nm should be adjusted to approximately 1.0 ± 0.2.[9][10]

-

Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the p-HBA derivative in the same solvent as the DPPH solution.

-

Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox.[12]

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of the test compound at various serial dilutions to separate wells.

-

Prepare a solvent-only blank (Acontrol).[9]

-

Add an equal volume of the DPPH working solution to all wells and mix thoroughly.[10]

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [9]

-

Plot the % scavenging activity against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

| Compound/Derivative | Antioxidant Activity (IC50) | Reference |

| Hydroxybenzalacetone | Effective Scavenger | [13] |

| Methoxy-substituted HBA | Potent Scavenger | [13] |

| Ethoxy-substituted HBA | Potent Scavenger | [13] |

| Trolox (Control) | Less effective than derivatives | [13] |

| Table 1: Comparative antioxidant activity. Studies show that hydroxybenzalacetone derivatives with electron-donating substituents exhibit potent antioxidant effects, often surpassing the efficacy of the standard antioxidant Trolox.[13] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. p-HBA and its analogs have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The released NF-κB dimer translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and enzymes like iNOS and COX-2.[14][15] Certain compounds can exert anti-inflammatory effects by inhibiting critical steps in this pathway, such as the phosphorylation of IκBα, thereby preventing NF-κB activation.[14]

Anticancer Activity

The evaluation of cytotoxicity is a fundamental step in cancer drug discovery. p-HBA derivatives are being investigated for their potential to inhibit the growth of various cancer cells.

Mechanism of Action: Cytotoxicity and Apoptosis Induction

The anticancer effects of many bioactive compounds involve inducing programmed cell death (apoptosis), halting the cell cycle, and preventing metastasis.[16][17] These outcomes are often achieved by modulating critical cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are frequently dysregulated in cancer and are essential for cell survival and proliferation.[16][18] Chalcone derivatives have shown the ability to target these pathways, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax) and caspases.[16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells. The crystals are dissolved with a solubilizing agent, and the color intensity is measured spectrophotometrically.[19]

Step-by-Step Methodology:

-

Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[21]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the p-HBA derivative. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add a sterile MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[19]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[22]

-

Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. p-HBA and its derivatives have shown activity against various bacteria and fungi.[23][24]

Mechanism and Structure-Activity Relationship

The antimicrobial action of these compounds is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity of the molecule is a critical factor.[25] Studies on related phenolic acids have shown that increasing the length of an alkyl chain on the molecule enhances the antimicrobial effect.[25][26] This is because a longer chain increases hydrophobicity, facilitating the compound's ability to penetrate the lipid-rich cell walls of microorganisms.[25] p-HBA itself has demonstrated antifungal activity against plant pathogens.[1]

| Derivative Structure | Target Microorganism | Activity (MIC) | Reference |

| p-HBA | Phytophthora fragariae | Antifungal at 250 µM | [1] |

| 6-Heptyl-4-hydroxybenzoate | S. aureus | > 16-fold higher than 6-methyl | [27] |

| 6-Heptyl-4-benzyloxybenzoate | S. aureus | 3.9 µg/mL | [27] |

| 6-Heptyl-4-benzyloxybenzoate | MRSA | 15.6 µg/mL | [27] |

| Table 2: Antimicrobial activity. Increased hydrophobicity via longer alkyl chains or benzyl groups significantly enhances antibacterial activity, including against resistant strains like MRSA.[27] |

Conclusion and Future Directions

p-Hydroxybenzalacetone and its derivatives represent a promising class of bioactive molecules with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The versatility of their core chemical structure allows for synthetic modifications to enhance specific activities, as demonstrated by the clear structure-activity relationships.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and upstream signaling events for each biological activity.

-

Pharmacokinetic and In Vivo Efficacy: Transitioning from in vitro assays to animal models to evaluate the bioavailability, safety profile, and therapeutic efficacy of lead compounds.[28]

-

Development of Novel Derivatives: Synthesizing and screening new analogs with optimized potency and selectivity to improve their drug-like properties.

-

Combination Therapies: Investigating the synergistic potential of p-HBA derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.